molecular formula C16H17NO5S B4679392 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B4679392
M. Wt: 335.4 g/mol
InChI Key: OZAZERQHZDQLSD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and various industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-3-5-14(20-2)16(9-11)23(18,19)17-12-4-6-13-15(10-12)22-8-7-21-13/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAZERQHZDQLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium carbonate (Na2CO3) and in a solvent like N,N-dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Large-scale reactors and advanced purification techniques are employed to ensure the efficient production of the compound. Continuous flow chemistry and automated systems are often used to streamline the manufacturing process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which can be exploited for various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential antibacterial and enzyme inhibitory properties. It has shown promise as a potent antibacterial agent and a moderate enzyme inhibitor.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been studied for its use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, makes it a candidate for the treatment of cognitive disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the properties of the final products.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group plays a crucial role in binding to enzymes and receptors, modulating their activity. The compound's ability to inhibit acetylcholinesterase, for example, is due to its interaction with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. Its methoxy and methyl groups contribute to its enhanced activity and selectivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

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